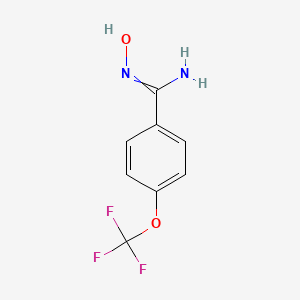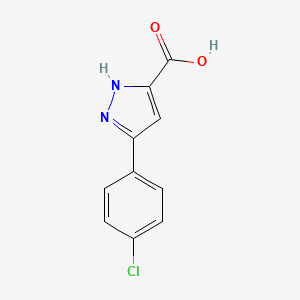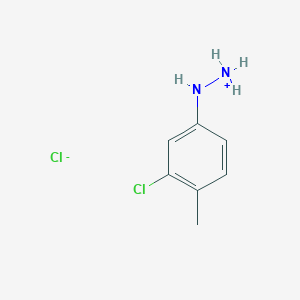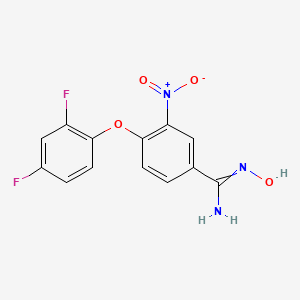
4-(Trifluoromethoxy)benzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amidoxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxadiazoles: Formed through oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Amidoximes: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of oxadiazoles and other heterocyclic compounds.
Biology: Employed in fluorescence deriving reactions to quantify uracil.
Medicine: Potential use in the development of anticancer agents.
Industry: Utilized as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric methods.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. For instance, in fluorescence deriving reactions, it reacts with uracil to form a fluorescent product, allowing for quantification. In medicinal applications, its mechanism may involve inhibition of specific enzymes or interaction with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzamidoxime: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzonitrile: Precursor in the synthesis of 4-(Trifluoromethoxy)benzamidoxime.
Oxadiazoles: Products formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .
Propiedades
Número CAS |
1570043-14-9 |
|---|---|
Fórmula molecular |
C8H7F3N2O2 |
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
Clave InChI |
COHKFOZYLCDVRK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride](/img/structure/B7723067.png)



![N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7723099.png)
![[2-(Trifluoromethyl)anilino]azanium;chloride](/img/structure/B7723119.png)
